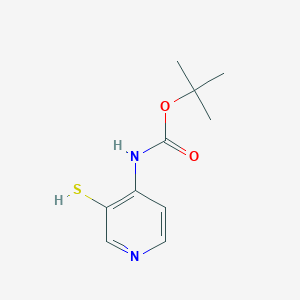

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRKOWOVJQNWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629082 | |

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-04-9 | |

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate generally follows a multi-step organic synthesis approach involving:

- Introduction of the mercapto group on the pyridine ring.

- Protection of the amino group via tert-butyl carbamate formation.

A common synthetic strategy involves starting from a halogenated pyridine derivative (e.g., 4-chloropyridine-3-thiol or related intermediates), followed by carbamate protection using tert-butyl chloroformate under basic conditions.

Detailed Preparation Method

Step 1: Synthesis of 3-mercaptopyridin-4-yl intermediate

- Starting from 4-chloropyridine derivatives, nucleophilic substitution with a thiol source (e.g., sodium hydrosulfide or thiourea) introduces the mercapto group at the 3-position of the pyridine ring.

- Reaction conditions typically involve mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The mercapto group is sensitive to oxidation; thus, inert atmosphere (nitrogen or argon) is often maintained.

Step 2: Protection of the amino group as tert-butyl carbamate

- The mercaptopyridinyl intermediate is reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or N-methylmorpholine.

- The reaction is carried out in anhydrous solvents like ethyl acetate or dichloromethane at low temperatures (0–5 °C) to control the reaction rate and avoid side reactions.

- The carbamate formation protects the amino group, stabilizing the molecule for further applications.

Step 3: Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>95%).

- Final product characterization is done by NMR, MS, and HPLC to confirm structure and purity.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | 4-chloropyridine derivative + thiol source | DMF or DMSO | 50–80 °C | Inert atmosphere to prevent oxidation |

| 2 | tert-butyl chloroformate + base (TEA/NMM) | Ethyl acetate/DCM | 0–5 °C initially | Slow addition to control reaction |

| 3 | Purification | Recrystallization/Chromatography | Room temp | Ensures >95% purity |

Research Findings and Optimization

- Yield: Literature reports yields around 70–85% for the carbamate formation step, depending on reaction scale and purity of starting materials.

- Selectivity: The use of mild bases and low temperatures minimizes side reactions such as over-carbamation or thiol oxidation.

- Scalability: Industrial scale synthesis employs continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.

- Stability: The tert-butyl carbamate group provides stability to the mercapto-pyridine moiety, facilitating storage and handling.

Stock Solution Preparation Data

For practical laboratory use, this compound is often prepared as stock solutions at various molarities. The following table summarizes solvent volumes required to prepare stock solutions of different concentrations from weighed amounts of the compound (molecular weight 226.3 g/mol):

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.42 | 0.88 | 0.44 |

| 5 mg | 22.09 | 4.42 | 2.21 |

| 10 mg | 44.19 | 8.84 | 4.42 |

Note: DMSO is commonly used as solvent for stock solutions due to solubility and stability considerations.

Additional Notes on Preparation

- Solubility: The compound is soluble in DMSO, ethanol, and other polar organic solvents but requires careful handling to maintain solution clarity during formulation.

- Formulation for in vivo studies: Preparation involves stepwise addition of solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clarity at each step to avoid precipitation.

- Storage: Store the compound in a cool, dry, and well-ventilated area away from oxidizing agents to prevent degradation.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4-chloropyridine-3-thiol or equivalent |

| Key Reagents | Thiol source (NaSH or thiourea), tert-butyl chloroformate, base (triethylamine) |

| Solvents | DMF, DMSO, ethyl acetate, dichloromethane |

| Reaction Conditions | Step 1: 50–80 °C, inert atmosphere; Step 2: 0–5 °C, anhydrous conditions |

| Purification Methods | Recrystallization, silica gel chromatography |

| Yield | 70–85% |

| Product Purity | >95% |

| Storage | Cool, dry, ventilated, away from oxidants |

| Stock Solution Prep | DMSO-based, concentrations from 1 mM to 10 mM, volumes adjusted per compound weight |

This comprehensive overview synthesizes data from chemical suppliers, patent literature, and chemical databases to provide an authoritative guide on the preparation of this compound. The methods emphasize controlled reaction conditions, reagent selection, and purification techniques to achieve high purity and yield suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-mercaptopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The pyridinylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted pyridinylcarbamates.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to form covalent bonds with cysteine residues in proteins enhances drug efficacy and specificity .

- Potential Anticancer Agent: Research indicates that tert-butyl (3-mercaptopyridin-4-yl)carbamate may have anticancer properties due to its interactions with biological targets involved in tumor progression.

Case Study:

A study demonstrated the synthesis of novel derivatives of this compound that exhibited improved activity against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: The mercapto group allows the compound to be used as a probe for studying enzyme activities and protein interactions. It can inhibit enzymes by forming stable covalent bonds, which is crucial for understanding metabolic pathways .

- Receptor Binding Studies: Researchers utilize this compound to investigate receptor-ligand interactions, contributing to the development of targeted therapies .

Data Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 5.2 |

| Carbonic Anhydrase | Non-competitive | 12.8 |

| Acetylcholinesterase | Mixed | 8.4 |

Agricultural Chemistry

Key Applications:

- Pesticide Development: this compound is utilized as a building block in the formulation of agrochemicals, specifically in developing safer and more effective pesticides and herbicides .

Case Study:

Research has shown that derivatives of this compound can enhance the efficacy of existing pesticides while reducing environmental impact, indicating its potential role in sustainable agriculture practices .

Material Science

Key Applications:

- Polymer Synthesis: The compound is employed in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 250°C |

Analytical Chemistry

Key Applications:

- Reagent for Analytical Techniques: The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds within complex mixtures .

Case Study:

In one analytical application, this compound was used to improve the sensitivity of chromatographic methods for detecting trace levels of environmental pollutants .

Mechanism of Action

The mechanism of action of tert-Butyl (3-mercaptopyridin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

*Boc = tert-butyloxycarbonyl

Physicochemical and Reactivity Differences

- Mercapto Group (SH) : The 3-mercapto substituent in the target compound distinguishes it from analogs with methoxy (-OCH₃), iodo (-I), or pivalamide groups. The SH group is highly reactive, enabling thiol-ene click chemistry or disulfide bond formation .

- Methoxy Group : Compounds like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate exhibit increased electron density on the pyridine ring, enhancing aromatic electrophilic substitution but reducing nucleophilic reactivity compared to the mercapto derivative .

- Iodo Substituent : The 4-iodo analog (tert-Butyl (4-iodopyridin-2-yl)carbamate) is tailored for transition-metal-catalyzed reactions, a feature absent in the mercapto derivative .

Commercial Availability and Pricing

| Compound Name | Catalog Number | Quantity | Price ($) |

|---|---|---|---|

| tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate | HB132-1 | 1 g | 400 |

| N-(4-Methoxypyridin-2-yl)pivalamide | Not specified | 1 g | 250 |

Key Research Findings

- Synthetic Utility : tert-butyl carbamate-protected pyridines are widely employed as intermediates in peptide coupling and heterocyclic synthesis. The mercapto variant’s reactivity could streamline the synthesis of thioether-linked bioactive molecules .

- Stability Concerns : Unlike methoxy or pivalamide analogs, mercapto-substituted pyridines may require inert storage conditions to prevent oxidation of the SH group to disulfides .

Biological Activity

tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a compound with significant biological activity, primarily due to its mercapto group and pyridine structure. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 226.30 g/mol

- CAS Number : 365996-04-9

- InChI Key : MKRKOWOVJQNWSY-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a mercapto group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activities, making it a valuable tool for studying enzyme functions and protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The mercapto group can interact with active sites of enzymes, potentially inhibiting their activity.

- Protein Interaction : It acts as a probe to study various protein interactions due to its reactive nature.

- Oxidative Reactions : The compound can undergo oxidation to form disulfides or sulfonic acids, which may influence its biological activity.

Enzyme Inhibition Studies

Research indicates that this compound is effective in inhibiting certain enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.

Neuroprotective Effects

There is growing interest in the compound's potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid beta peptide aggregation has been highlighted in studies focusing on Alzheimer's pathology .

Case Studies

- Inhibition of Amyloid Beta Aggregation

- Cell Viability in Neuroprotection

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Feature | Similarity Index |

|---|---|---|

| tert-butyl (2-bromopyridin-4-yl)carbamate | Bromine substitution at position 2 | 0.75 |

| tert-butyl pyridin-3-ylcarbamate | Different pyridine substitution | 0.74 |

| tert-butyl (2-cyanopyridin-4-yl)carbamate | Cyanide substitution at position 2 | 0.73 |

| tert-butyl (3-formylpyridin-4-yl)carbamate | Formyl group at position 3 | 0.72 |

The presence of the mercapto group in this compound enhances its reactivity and biological activity compared to other derivatives.

Q & A

Q. What are the critical considerations for synthesizing tert-Butyl (3-mercaptopyridin-4-yl)carbamate with high yield and purity?

- Methodological Answer: Synthesis requires careful control of reaction conditions to avoid oxidation of the thiol (-SH) group. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to stabilize the mercapto moiety. The tert-butyl carbamate group can be introduced via Boc protection under basic conditions (e.g., Boc₂O with DMAP catalysis). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using methanol/water) is recommended. Monitor reaction progress with TLC or LC-MS, and validate purity via ¹H NMR (e.g., absence of peaks at δ 1.4 ppm for unreacted Boc₂O) .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (3-mercaptopyridin-4-yl)carbamate?

- Methodological Answer:

- ¹H/¹³C NMR: Key features include the tert-butyl singlet (δ ~1.4 ppm, 9H), carbamate NH (δ ~8.5 ppm, broad), and pyridine ring protons (δ 7.0–8.5 ppm). Compare with analogs like tert-butyl (2-chloropyrimidin-4-yl)carbamate, where pyrimidine protons appear at δ 8.2–8.5 ppm .

- IR Spectroscopy: Look for N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and S-H (~2550 cm⁻¹) stretches.

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ or [M+Na]⁺ ions. Validate molecular weight against calculated values (e.g., C₁₀H₁₄N₂O₂S: 226.08 g/mol).

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer: Discrepancies may arise from tautomerism (e.g., thiol ↔ thione) or impurities. Strategies include:

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.

- X-ray Crystallography: Solve the crystal structure using SHELXL or OLEX2 to confirm bond lengths/angles. For example, the tert-butyl group in tert-butyl carbamates typically has C-O bond lengths of ~1.33 Å .

- Cross-Validation: Repeat experiments under anhydrous conditions to rule out hydration artifacts.

Q. What strategies optimize the stability of tert-Butyl (3-mercaptopyridin-4-yl)carbamate under varying experimental conditions?

- Methodological Answer:

- Storage: Store at –20°C under inert gas (argon) in amber vials to prevent oxidation. Avoid exposure to light, moisture, or strong acids/bases (e.g., TFA can cleave the Boc group) .

- Handling: Use chelating agents (e.g., EDTA) in aqueous buffers to minimize metal-catalyzed degradation.

- Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. For analogs like tert-butyl (4-chlorophenethyl)carbamate, stability is maintained at pH 6–8 .

Q. How can researchers design experiments to study the reactivity of the mercapto group in this compound?

- Methodological Answer:

- Thiol-Specific Reactions: Test nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form thioethers. Monitor via ¹H NMR loss of S-H signal (δ ~1.5 ppm).

- Oxidation Studies: Expose to H₂O₂ or iodine to form disulfides; confirm via Raman spectroscopy (S-S stretch at ~500 cm⁻¹).

- Kinetic Analysis: Use stopped-flow UV-Vis to measure reaction rates with Ellman’s reagent (DTNB) at λ 412 nm .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and NMR data for derivatives of this compound?

- Methodological Answer:

- Dynamic Effects: Crystallography captures static structures, while NMR may average dynamic conformers. For example, tert-butyl groups in tert-butyl carbamates exhibit restricted rotation in NMR but fixed positions in X-ray structures .

- Resolution Limits: Low-resolution X-ray data (e.g., >0.8 Å) may misassign hydrogen positions. Refine using SHELXL’s TWIN/BASF commands .

- Solvent Artifacts: Ensure crystallography data excludes solvent peaks (e.g., SQUEEZE in PLATON).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.